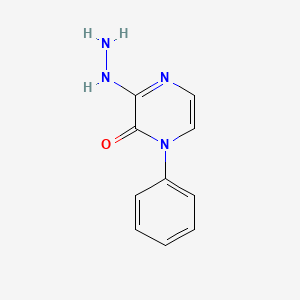
3-hydrazinyl-1-phenylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydrazinyl-1-phenylpyrazin-2(1H)-one: is an organic compound with a unique structure that includes a pyrazinone ring substituted with a phenyl group and a hydrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one typically involves the reaction of 1-phenylpyrazin-2(1H)-one with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1-phenylpyrazin-2(1H)-one+hydrazine hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-hydrazinyl-1-phenylpyrazin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the pyrazinone ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazinone compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-hydrazinyl-1-phenylpyrazin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological pathways are of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group contributes to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-phenylpyrazin-2(1H)-one: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-amino-1-phenylpyrazin-2(1H)-one: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
3-hydrazinyl-1-methylpyrazin-2(1H)-one:
Uniqueness: 3-hydrazinyl-1-phenylpyrazin-2(1H)-one is unique due to the presence of both a hydrazinyl group and a phenyl group on the pyrazinone ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-hydrazinyl-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-9-10(15)14(7-6-12-9)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGRSLDJFYVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2754237.png)
![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)
![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)
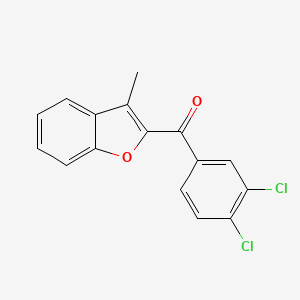
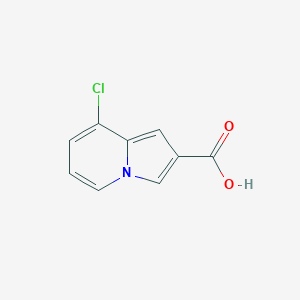
![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)
![3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2754245.png)
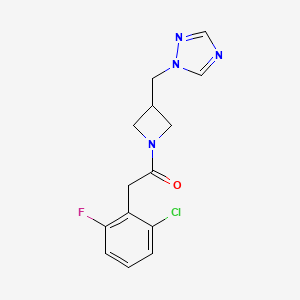
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754251.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)
![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)
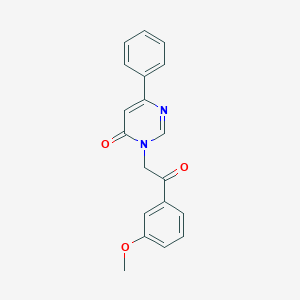
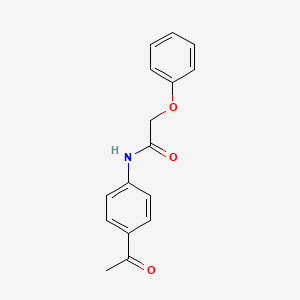
![9-[4-(tert-butyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2754260.png)
